molecular formula C7H9ClN2 B1421452 2-chloro-N-ethylpyridin-4-amine CAS No. 931419-00-0

2-chloro-N-ethylpyridin-4-amine

Cat. No.: B1421452
CAS No.: 931419-00-0
M. Wt: 156.61 g/mol
InChI Key: PBKJUFLUKBLLGH-UHFFFAOYSA-N
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Description

“2-chloro-N-ethylpyridin-4-amine” is an organic compound with the CAS Number: 931419-00-0 . It has a molecular weight of 156.61 . It is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-ethyl-4-pyridinamine . The InChI code for this compound is 1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3, (H,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyridine compounds are often involved in a wide range of chemical reactions. For instance, they are used in the synthesis of diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .


Physical and Chemical Properties Analysis

The compound has a melting point of 55-57 degrees Celsius . It is usually in powder form .

Scientific Research Applications

Catalysis and Polymerization

  • Application in Polymerization : The reaction of 2-aminopyridines with metal complexes has been utilized in the catalysis of alpha-olefin oligo- and polymerization. These reactions show that certain metal complexes containing aminopyridinato ligands can be highly active as precatalysts in polymerization processes, especially for compounds like propene and 1-butene. This highlights the potential use of 2-chloro-N-ethylpyridin-4-amine in creating efficient polymerization catalysts (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

Coordination Chemistry

  • Formation of Metal Complexes : Studies have shown that this compound can react with various metals to form complex structures. For instance, a study on the palladium-catalyzed amination of chloro-terpyridine demonstrated how such reactions can lead to the creation of amine-containing ruthenium(II) polypyridyl complexes. This underscores the versatility of this compound in coordination chemistry and its potential for forming novel metal-organic structures (Johansson, 2006).

Luminescence and Solid-State Chemistry

  • Luminescence Behavior in Metal-Organic Networks : In the study of metal-organic networks of CuSCN with substituted pyridine and aliphatic amine ligands, compounds like this compound were used. These compounds exhibited strong yellow-to-green luminescence at ambient temperature, which is significant for applications in photophysics and material science. The high solid-state quantum efficiencies and microsecond phosphorescence lifetimes indicate potential applications in optoelectronic devices (Miller et al., 2011).

Synthesis and Chemical Transformations

  • Amination Reactions and Compound Synthesis : A study demonstrated the use of copper catalysis in the amination of aryl halides, converting bromopyridine into aminopyridine. This process is characterized by low catalyst loading, mild reaction temperature, and low pressure, making it an efficient method for synthesizing aminopyridine derivatives, including this compound (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

While specific future directions for “2-chloro-N-ethylpyridin-4-amine” are not available, it’s worth noting that pyridine compounds are important structural motifs found in numerous bioactive molecules. Therefore, the development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold is a promising area of research .

Biochemical Analysis

Cellular Effects

The cellular effects of 2-chloro-N-ethylpyridin-4-amine are not well-studied. It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound has a melting point of 55-57 degrees Celsius .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that the compound has potential therapeutic applications, which may vary depending on the dosage .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that the compound interacts with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is known that the compound can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that the compound can be directed to specific compartments or organelles .

Properties

IUPAC Name

2-chloro-N-ethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKJUFLUKBLLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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